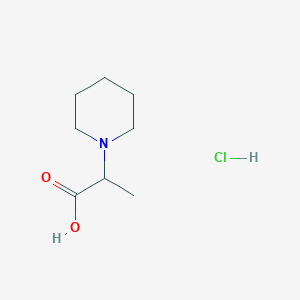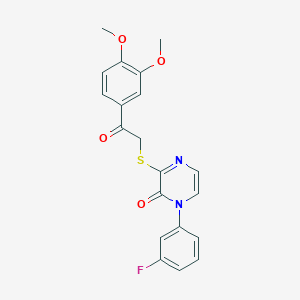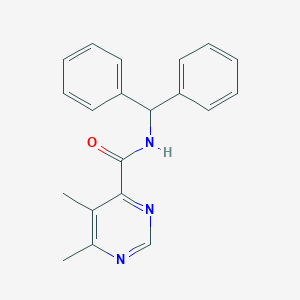![molecular formula C15H23N5O B2999309 N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide CAS No. 1311659-77-4](/img/structure/B2999309.png)
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide, also known as CPP-ACP, is a complex compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a bioactive peptide that has been found to be effective in remineralizing and strengthening tooth enamel, as well as preventing tooth decay.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has been extensively studied for its potential applications in the field of dentistry. It has been found to be effective in remineralizing and strengthening tooth enamel, as well as preventing tooth decay. N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has also been found to be effective in reducing tooth sensitivity and preventing erosion of tooth enamel caused by acidic foods and drinks. In addition, N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has been found to be effective in treating white spot lesions, a common dental problem that is caused by demineralization of tooth enamel.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization and promote remineralization. The phosphorylated amino acids in CPP have a high affinity for calcium ions, which allows the complex to bind to tooth enamel and release calcium and phosphate ions. These ions then combine with fluoride ions to form a protective layer on the surface of the tooth enamel. This layer helps to prevent the loss of minerals from the tooth enamel and promotes the absorption of minerals into the tooth enamel.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has been found to have a number of biochemical and physiological effects on tooth enamel. It has been shown to increase the hardness and resistance of tooth enamel, as well as improve its resistance to acid erosion. N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has also been found to increase the levels of calcium and phosphate ions in tooth enamel, which helps to promote remineralization and prevent demineralization. In addition, N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has been found to reduce the levels of oral bacteria that are associated with tooth decay and gum disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound that can be easily incorporated into tooth enamel. N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide is also highly effective in promoting remineralization and preventing demineralization, making it an ideal compound for use in studies of tooth enamel. However, there are some limitations to the use of N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide in lab experiments. It is difficult to control the concentration of N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide in the oral environment, which can make it difficult to accurately measure its effects. In addition, N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide is a complex compound that can interact with other compounds in the oral environment, which can make it difficult to isolate its effects.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide. One area of research is the development of new formulations of N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide that are more effective in promoting remineralization and preventing demineralization. Another area of research is the development of new methods for delivering N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide to the oral environment, such as through the use of dental implants or oral sprays. Finally, research is needed to determine the long-term effects of N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide on tooth enamel and oral health.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide is synthesized by combining two separate compounds, casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP). CPP is derived from milk proteins and contains phosphorylated amino acids that have a high affinity for calcium ions. ACP is a form of calcium phosphate that is highly soluble and can be easily absorbed by tooth enamel. The combination of CPP and ACP results in a complex that is highly stable and can be easily incorporated into tooth enamel.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-13(11-20-9-5-8-18-20)17-10-14(21)19-15(12-16)6-3-2-4-7-15/h5,8-9,13,17H,2-4,6-7,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOYNGOOFUJMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2999230.png)
![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/no-structure.png)





![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)
![N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2999245.png)

